LogP Differential vs. Saturated Analog and Linear 1-Nonene
3-Ethyl-2,4-dimethylpent-1-ene exhibits a computed LogP of 3.24, which is 1.58 log units lower than that of its saturated analog 3-ethyl-2,4-dimethylpentane (LogP 4.825) and 1.79 log units lower than linear 1-nonene (LogP 5.03) . This indicates significantly reduced hydrophobicity, which directly affects solvent partitioning, membrane permeability predictions, and environmental fate modeling.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.24 |
| Comparator Or Baseline | 3-Ethyl-2,4-dimethylpentane (LogP = 4.825); 1-Nonene (LogP = 5.03) |
| Quantified Difference | ΔLogP = -1.58 vs. saturated analog; ΔLogP = -1.79 vs. 1-nonene |
| Conditions | Computed values; target LogP from Chemsrc; saturated analog LogP from ChemicalBook (estimated); 1-nonene LogP from ChemicalBook. |
Why This Matters
Selection of this compound for QSAR modeling, environmental partitioning studies, or chromatographic method development requires accounting for its distinctively lower hydrophobicity relative to both the saturated and linear C9 analogs.
